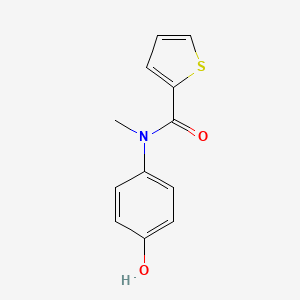

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide

CAS No.: 548766-10-5

Cat. No.: VC5708290

Molecular Formula: C12H11NO2S

Molecular Weight: 233.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 548766-10-5 |

|---|---|

| Molecular Formula | C12H11NO2S |

| Molecular Weight | 233.29 |

| IUPAC Name | N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide |

| Standard InChI | InChI=1S/C12H11NO2S/c1-13(9-4-6-10(14)7-5-9)12(15)11-3-2-8-16-11/h2-8,14H,1H3 |

| Standard InChI Key | LTCVSWVAJHCFCB-UHFFFAOYSA-N |

| SMILES | CN(C1=CC=C(C=C1)O)C(=O)C2=CC=CS2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(4-Hydroxyphenyl)-N-methylthiophene-2-carboxamide belongs to the class of heterocyclic carboxamides, characterized by a thiophene core (a five-membered aromatic ring with one sulfur atom) linked to a substituted phenyl group via a carboxamide bridge. Key structural features include:

-

Thiophene ring: Positioned at C2, contributing to planar aromaticity and electronic delocalization.

-

N-Methyl group: Attached to the carboxamide nitrogen, enhancing lipophilicity .

-

4-Hydroxyphenyl substituent: Provides hydrogen-bonding capability and influences solubility .

The compound’s 3D conformation (PubChem CID: 3713660) reveals a near-planar arrangement between the thiophene and phenyl rings, stabilized by intramolecular hydrogen bonding between the hydroxyl group and carboxamide oxygen .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 548766-10-5 | |

| Molecular Formula | ||

| Molecular Weight | 233.29 g/mol | |

| Exact Mass | 233.051 Da | |

| Topological Polar Surface Area | 68.8 Ų |

Synthesis and Structural Modification

Synthetic Routes

While no direct synthesis protocol for N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide is documented, analogous thiophene carboxamides are synthesized via:

-

Nucleophilic acyl substitution: Reacting thiophene-2-carbonyl chloride with N-methyl-4-aminophenol in anhydrous dimethylformamide (DMF) under basic conditions .

-

Chloroacetyl chloride intermediacy: As demonstrated in the synthesis of N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide (a structural analog), where chloroacetyl chloride reacts with aminothiophene derivatives .

Hypothetical Synthesis Pathway:

Reaction conditions likely require 6–8 hours at 60–80°C, yielding 65–76% after recrystallization .

Structural Analogues

Comparative analysis with N-hydroxy-N-(4-methylphenyl)thiophene-2-carboxamide (CAS: 29556-14-7) highlights:

-

Substituent effects: Hydroxyl vs. methyl groups alter electronic distribution and bioactivity.

-

LogP differences: 3.09 for the methyl derivative vs. estimated 2.8–3.0 for the hydroxyl variant, affecting membrane permeability .

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: Limited (<1 mg/mL at 25°C) due to aromatic stacking and lipophilic N-methyl group .

-

Thermal stability: Decomposes above 260°C, consistent with thiophene carboxamides .

-

pH-dependent ionization: The phenolic hydroxyl (pKa ~10) and carboxamide (pKa ~0–2) groups confer zwitterionic behavior in physiological pH .

Table 2: Experimental vs. Predicted Properties

| Property | Experimental Value | Predicted (PubChem) |

|---|---|---|

| Melting Point | Not reported | 262–264°C (analog) |

| LogP | — | 3.09 (analog) |

| Hydrogen Bond Donors | 2 | 2 |

Comparative Analysis with Related Compounds

Table 3: N-(4-Hydroxyphenyl) vs. N-(4-Methylphenyl) Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume